molecular formula C9H10FIO2 B14040941 1,4-Dimethoxy-2-iodo-6-(fluoromethyl)benzene

1,4-Dimethoxy-2-iodo-6-(fluoromethyl)benzene

Cat. No.: B14040941
M. Wt: 296.08 g/mol
InChI Key: MBWTZEWKOHJBFX-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-2-iodo-6-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10FIO2 and a molecular weight of 296.08 g/mol . This compound is characterized by the presence of iodine, fluorine, and methoxy groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 1,4-Dimethoxy-2-iodo-6-(fluoromethyl)benzene typically involves the iodination of a dimethoxybenzene derivative followed by the introduction of a fluoromethyl group. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1,4-Dimethoxy-2-iodo-6-(fluoromethyl)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,4-Dimethoxy-2-iodo-6-(fluoromethyl)benzene finds applications in various fields:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research explores its role in drug development, especially in designing molecules with specific biological activities.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-2-iodo-6-(fluoromethyl)benzene involves its interaction with various molecular targets depending on the context of its use. In organic synthesis, it acts as a precursor or intermediate, facilitating the formation of desired products through its reactive functional groups. In biological systems, its effects are mediated by its interaction with specific enzymes or receptors, leading to desired therapeutic outcomes .

Comparison with Similar Compounds

1,4-Dimethoxy-2-iodo-6-(fluoromethyl)benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it valuable in various synthetic and research applications.

Properties

Molecular Formula

C9H10FIO2

Molecular Weight

296.08 g/mol

IUPAC Name

1-(fluoromethyl)-3-iodo-2,5-dimethoxybenzene

InChI

InChI=1S/C9H10FIO2/c1-12-7-3-6(5-10)9(13-2)8(11)4-7/h3-4H,5H2,1-2H3

InChI Key

MBWTZEWKOHJBFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)I)OC)CF

Origin of Product

United States

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